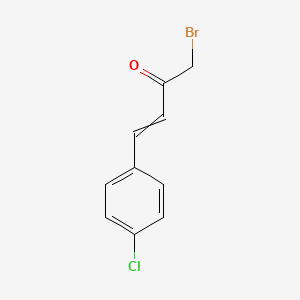

1-Bromo-4-(4-chlorophenyl)but-3-en-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Bromo-4-(4-chlorophenyl)but-3-en-2-one is an organic compound characterized by the presence of a bromine atom and a chlorophenyl group attached to a butenone backbone

Preparation Methods

The synthesis of 1-Bromo-4-(4-chlorophenyl)but-3-en-2-one typically involves standard organic reactions. One common method is the reaction of sodium 4-bromobenzoate with 2-butanone under specific conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Bromo-4-(4-chlorophenyl)but-3-en-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-bromo-4-(4-chlorophenyl)but-3-en-2-one is C11H8BrClO, with a molecular weight of approximately 247.52 g/mol. The compound features a conjugated system due to the presence of a double bond between the second and third carbon atoms, which enhances its reactivity and potential biological activity. The electrophilic nature of the compound allows it to interact with various biological macromolecules, including proteins and nucleic acids, forming covalent bonds with nucleophilic sites within these biomolecules.

Medicinal Chemistry Applications

This compound has shown promising biological activities, making it a candidate for further pharmacological studies:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, potentially effective against various bacterial strains. The presence of halogen substituents enhances its interaction with microbial targets.

- Anti-inflammatory Properties : Studies suggest that the compound may possess anti-inflammatory effects, contributing to its therapeutic potential in treating inflammatory diseases.

- Cytotoxic Effects : Similar compounds have been reported to exhibit cytotoxic effects against certain cancer cell lines. The unique structure of this compound positions it as a candidate for further investigation in cancer therapy.

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate in the preparation of various complex molecules. Its reactivity allows for the development of new synthetic routes:

- Synthetic Intermediates : The compound can be utilized in synthesizing other biologically active compounds. For instance, it can be transformed into derivatives that may exhibit enhanced pharmacological properties or reduced toxicity .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Bromo-3-(4-chlorophenyl)propan-2-one | C9H8BrClO | Different positioning of functional groups |

| 4-(2-Bromo-4-chlorophenyl)but-3-en | C10H9BrClO | Additional bromine substituent affecting reactivity |

| 1-Bromo-3-(phenyl)propan-2-one | C9H9BrO | Lacks chlorinated substituent; different biological activity |

| 4-Chloroacetophenone | C8H7ClO | Simple acetophenone structure; widely used in synthesis |

This table illustrates how the specific combination of halogen substituents and conjugated systems influences the reactivity and biological properties of this compound compared to other compounds.

Case Studies

Several studies have explored the applications and effects of this compound:

- Antimicrobial Studies : A study investigating the antimicrobial properties found that derivatives of this compound showed significant inhibition against Gram-positive bacteria, demonstrating its potential as an antibacterial agent.

- Cancer Research : In vitro studies revealed that this compound exhibited cytotoxic effects on specific cancer cell lines, warranting further exploration into its mechanism of action and therapeutic potential in oncology .

- Synthesis Development : Researchers have developed synthetic pathways involving this compound as an intermediate for creating novel therapeutic agents. These pathways highlight the versatility and importance of this compound in organic synthesis .

Mechanism of Action

The mechanism by which 1-Bromo-4-(4-chlorophenyl)but-3-en-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and chlorophenyl groups play crucial roles in binding to these targets, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

1-Bromo-4-(4-chlorophenyl)but-3-en-2-one can be compared with similar compounds such as:

- 2-Bromo-1-(4-chlorophenyl)-3-(4-fluorophenyl)propane-1,3-dione

- 2-Bromo-1-(4-chlorophenyl)-3-p-tolylpropane-1,3-dione

- 1-(4-Bromophenyl)-3-(4-fluorophenyl)propane-1,3-dione These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications .

Biological Activity

1-Bromo-4-(4-chlorophenyl)but-3-en-2-one is an organic compound notable for its unique structural features, including a bromo group and a chlorophenyl group attached to a butenone backbone. Its molecular formula is C10H8BrClO, with a molecular weight of approximately 247.52 g/mol. The compound exhibits a conjugated system due to the presence of a double bond between the second and third carbon atoms, contributing to its reactivity and potential biological activity. This article reviews the biological activities associated with this compound, highlighting its antimicrobial, anti-inflammatory, and cytotoxic properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

The presence of both bromine and chlorine substituents enhances its interaction with biological targets, making it a candidate for further pharmacological studies.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity in various studies. It has been shown to inhibit the growth of several bacterial strains, which suggests its potential use as an antibacterial agent. For instance, studies have indicated that compounds with similar structures exhibit effective inhibition against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties , which may be attributed to its ability to modulate inflammatory pathways. The presence of halogen substituents appears to enhance its efficacy in reducing inflammation markers in vitro. This activity is crucial for developing therapeutic agents aimed at treating inflammatory diseases .

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Notably, it has shown promising results in inducing apoptosis in human cancer cells, particularly those expressing wild-type p53. The compound's mechanism involves the activation of p53-dependent pathways, leading to growth inhibition in cancer cells .

Table 1: Summary of Biological Activities

Case Study: Cytotoxicity in Cancer Cells

In a study evaluating the cytotoxic effects of this compound on HCT116 colorectal cancer cells, the compound exhibited a GI50 value of approximately 2.6 µM, indicating potent growth inhibitory activity. The study also assessed the selectivity index by comparing effects on normal fibroblast cells (HFF-1), demonstrating lower toxicity towards non-cancerous cells .

The biological activity of this compound can be attributed to its electrophilic nature , allowing it to form covalent bonds with nucleophilic sites within proteins and nucleic acids. This interaction is crucial for understanding its mechanism of action and potential therapeutic effects.

Properties

CAS No. |

634906-78-8 |

|---|---|

Molecular Formula |

C10H8BrClO |

Molecular Weight |

259.52 g/mol |

IUPAC Name |

1-bromo-4-(4-chlorophenyl)but-3-en-2-one |

InChI |

InChI=1S/C10H8BrClO/c11-7-10(13)6-3-8-1-4-9(12)5-2-8/h1-6H,7H2 |

InChI Key |

YUJKQOZICDOQAN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)CBr)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.